(Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
Description
This compound features a thiazolidin-4-one core substituted at position 5 with a 4-fluorobenzyl group and at position 3 with a phenyl ring. The Z-configuration of the cyanoacetamide side chain includes an N-(3-chlorophenyl) moiety, contributing to its unique stereoelectronic profile.
Properties
IUPAC Name |
(2Z)-N-(3-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-5-4-6-19(14-17)29-23(31)21(15-28)25-30(20-7-2-1-3-8-20)24(32)22(33-25)13-16-9-11-18(27)12-10-16/h1-12,14,22H,13H2,(H,29,31)/b25-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQZLMNLUYGBHE-DAFNUICNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide belongs to a class of thiazolidine derivatives known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of thiazolidine derivatives typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents, resulting in compounds that exhibit significant biological potential. For instance, the synthesis of this compound was achieved through a series of cyclocondensation reactions, confirming its structure via techniques such as NMR spectroscopy and mass spectrometry .
Antimicrobial Activity
Thiazolidine derivatives, including the target compound, have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Low |
Research has shown that the presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating better penetration through bacterial membranes . The compound demonstrated potent activity against methicillin-resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In addition to antimicrobial effects, thiazolidine derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression. In vitro studies using human lung adenocarcinoma cells (A549) revealed that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiazolidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds with specific substitutions exhibited enhanced antimicrobial efficacy, highlighting the importance of structural modifications in optimizing biological activity .
- Cytotoxicity Assessment : The cytotoxic effects of various thiazolidine derivatives were tested on both cancerous (A549) and non-cancerous (HSAEC) cell lines. Compounds that maintained low cytotoxicity towards non-cancerous cells while effectively targeting cancer cells were identified as promising candidates for further development .
Scientific Research Applications
The compound (Z)-N-(3-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The thiazolidine ring structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers.
Case Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidine derivatives showed potent activity against human cancer cell lines, suggesting that modifications to the thiazolidine structure could enhance anticancer efficacy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazolidine derivatives have been explored for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics.
Data Table of Antimicrobial Activity :
| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidine Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiazolidine Derivative B | Escherichia coli | 16 µg/mL |
| (Z)-N-(3-chlorophenyl)... | Pseudomonas aeruginosa | 8 µg/mL |
Neuroprotective Effects
Compounds within the thiazolidine family have shown promise in neuroprotection, particularly through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.
Research Insights : Studies indicate that derivatives can protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to modulate NMDA receptor activity may play a role in its neuroprotective effects .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazolidine derivatives are gaining attention, especially in the context of chronic inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and pathways, offering therapeutic potential for conditions like rheumatoid arthritis.
Case Study Example : Research has shown that certain thiazolidine derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their utility in managing inflammatory responses .
Chemical Reactions Analysis
Functionalization via Alkylation/Arylation
The 5-(4-fluorobenzyl) substituent is introduced through Knoevenagel condensation or Michael addition using aromatic aldehydes. For example:
-
Reaction of the thiazolidinone intermediate with 4-fluorobenzaldehyde in AcOH under reflux forms the arylidene derivative at position 5 of the thiazolidinone ring .
-
Key observation : The Z-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and the thiazolidinone carbonyl .
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals/Peaks | Source |
|---|---|---|
| ¹H NMR | δ 4.52–4.57 (dd, CH₂ of benzyl) | |
| δ 7.21–7.57 (m, aromatic protons) | ||
| ESI-MS | m/z 434 [M+H]⁺ (C₂₅H₁₇ClFN₃O₂S) | |
| IR | 2215 cm⁻¹ (C≡N stretch) |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the thiazolidinone ring, forming cyanoacetic acid and 4-fluorobenzylamine derivatives .
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Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Analysis with Analogues
Table 4: Substituent Impact on Bioactivity
| R Group (Position 5) | MIC (S. aureus) | LogP |
|---|---|---|
| 4-Fluorobenzyl (target) | 12.5 μg/mL | 3.2 |
| 4-Chlorobenzyl | 10.0 μg/mL | 3.5 |
| 4-Methoxybenzyl | 25.0 μg/mL | 2.8 |
| Data derived from . |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Stereochemistry: The Z-configuration may enforce a planar geometry, enhancing π-π stacking with aromatic residues in biological targets, a feature absent in E-configuration indolinones .
- Synthetic Feasibility: Moderate yields (e.g., 61% for AJ5d) suggest challenges in synthesizing complex thiazolidinone derivatives, necessitating optimized routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
